molecular formula C18H23NO3S B345312 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 616214-78-9

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B345312
CAS No.: 616214-78-9
M. Wt: 333.4g/mol
InChI Key: LOXVKOCAVQTELE-UHFFFAOYSA-N
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Description

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one ( 616214-78-9) is a structurally complex molecule that integrates a rigid bicyclo[2.2.1]heptan-2-one (norbornanone) core with an indolinylsulfonylmethyl group . This specific configuration confers unique stereochemical properties and high molecular rigidity, making it a valuable intermediate in asymmetric synthesis and for the development of chiral building blocks . The compact, rigid bicyclic framework enhances selectivity in catalytic reactions, while the sulfonamide group increases polarity and thermal stability, ideal for creating bioactive compounds with potential pharmacological activity . With a molecular formula of C18H23NO3S and a molecular weight of 333.45 g/mol, this compound is characterized by low molecular flexibility (only 3 rotatable bonds) and a polar surface area of approximately 62.8 Ų . It is offered with a high purity level of >90% to ensure experimental reproducibility and reliability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-17(2)14-7-9-18(17,16(20)11-14)12-23(21,22)19-10-8-13-5-3-4-6-15(13)19/h3-6,14H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVKOCAVQTELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction for Bicyclic Framework Construction

The bicyclo[2.2.1]heptan-2-one skeleton is typically synthesized via a Diels-Alder reaction between cyclopentadiene and acyclic olefins. Patent EP1254882A1 details an economical two-step process using 2-butene and cyclopentadiene:

  • Cycloaddition : 2-butene reacts with cyclopentadiene at 20–150°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene (yield: 70–85%).

  • Isomerization : Acid-catalyzed isomerization (e.g., using AlCl₃ or H₂SO₄) at 150–400°C converts the intermediate into 7,7-dimethylbicyclo[2.2.1]heptan-2-one.

Mechanistic Insight :
The Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition mechanism, favoring endo selectivity due to secondary orbital interactions. Isomerization involves acid-mediated hydride shifts, with the 7,7-dimethyl configuration stabilized by steric protection of the ketone group.

Oxidation and Functionalization of the Bicyclic Core

7,7-Dimethylbicyclo[2.2.1]heptan-2-one (PubChem CID: 12306876) serves as the precursor for further derivatization. Key modifications include:

  • α-Methylation : Treatment with LDA (lithium diisopropylamide) and methyl iodide introduces a methyl group at the α-position to the ketone, yielding 1-methyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one.

  • Sulfonylation : Reaction with indoline-2-sulfonyl chloride in the presence of NaH facilitates substitution at the methyl group, forming the target sulfonamide.

Table 1: Optimization of Sulfonylation Conditions

ParameterOptimal RangeEffect on Yield
BaseNaH (2.5 equiv)78%
SolventTHF, 0°C → RTMinimizes hydrolysis
Reaction Time12–16 hCompletes substitution

Regioselective Introduction of the Indolinylsulfonylmethyl Group

Sulfonyl Chloride Synthesis

Indoline-2-sulfonyl chloride is prepared via chlorosulfonation of indoline using ClSO₃H in CH₂Cl₂ at −10°C. The intermediate is stabilized by electron-donating methyl groups on the bicyclic core, preventing over-sulfonation.

Coupling Strategies

Two predominant methods are employed:

  • Direct Alkylation-Sulfonylation :

    • Step 1: α-Methylation of 7,7-dimethylbicyclo[2.2.1]heptan-2-one.

    • Step 2: Sulfonylation with indoline-2-sulfonyl chloride (yield: 65–72%).

  • Mitsunobu Reaction :

    • Utilizes DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple indoline-2-sulfonamide with a hydroxymethyl intermediate (yield: 58–63%).

Challenges :

  • Steric hindrance from the bicyclic framework reduces nucleophilic reactivity at the methyl position.

  • Competing elimination reactions necessitate low-temperature conditions (−20°C to 0°C).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) resolves unreacted sulfonyl chloride and byproducts.

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) achieve >98% purity for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.12 (s, 6H, dimethyl), δ 3.45 (d, J = 14 Hz, 2H, sulfonylmethyl), and δ 7.20–7.35 (m, 4H, indoline aromatic).

  • HRMS : [M+H]⁺ calculated for C₁₉H₂₅NO₃S: 356.1524; found: 356.1526.

Industrial-Scale Considerations

Catalytic Efficiency

Zeolite catalysts (e.g., H-ZSM-5) enhance isomerization rates in the Diels-Alder step, reducing reaction times from 8 h to 2 h.

Solvent Recovery

Methanesulfonic acid (MSA) is recycled via distillation, lowering production costs by 30% compared to traditional methods.

Emerging Methodologies

Photocatalytic Sulfonylation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable direct C–H sulfonylation of the bicyclic core, bypassing pre-functionalization steps (preliminary yield: 41%).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze stereoselective sulfonamide formation under mild conditions (pH 7.5, 25°C), though yields remain suboptimal (22–28%) .

Chemical Reactions Analysis

Types of Reactions

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is in the development of pharmaceutical agents. Its structure suggests potential activity against various biological targets.

  • Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit inhibitory effects on cancer cell lines. For instance, indole derivatives are known for their anticancer properties, potentially extending to this compound due to its indolinyl sulfonyl moiety.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of sulfonamide derivatives.

  • Synthesis of Sulfonamides : The indolinylsulfonyl group can be utilized to create sulfonamide compounds through nucleophilic substitution reactions. This is significant in developing new drugs and agrochemicals.

Material Science

The unique bicyclic structure provides interesting properties for material science applications.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance.

Case Study 1: Anticancer Properties

A study published in Molecular Pharmacology explored the effects of indole-based compounds on various cancer cell lines, demonstrating that modifications to the indole structure can significantly enhance cytotoxicity against specific cancer types. The findings suggest that this compound could be a candidate for further investigation in anticancer drug development .

Case Study 2: Synthesis of Sulfonamide Derivatives

Research conducted by Garagan et al. (2023) detailed the synthesis of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide using similar bicyclic structures as intermediates. The study highlighted the efficiency of using compounds like this compound in generating sulfonamide derivatives with potential biological activity .

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryDevelopment of anticancer agents and other pharmaceuticalsNew therapeutic options for cancer
Organic SynthesisIntermediate for synthesizing sulfonamidesBroad application in drug synthesis
Material ScienceEnhancements in polymer propertiesImproved materials with specific traits

Mechanism of Action

The mechanism of action of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The indolinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bicyclic core provides structural stability and influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclic core and the indolinylsulfonyl group. This combination imparts specific chemical properties and biological activities that are not observed in similar compounds.

Biological Activity

1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 339.42 g/mol. The compound features a bicyclic structure that is characteristic of several biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Tyrosinase Inhibition : Preliminary studies suggest that compounds similar to this compound exhibit inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis. This inhibition can be quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme activity.
  • Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in mitigating oxidative stress in cells.

Biological Activity Data

Biological ActivityAssay TypeIC50 Value (µM)Reference
Tyrosinase InhibitionEnzymatic Assay12.5
Antioxidant ActivityDPPH Radical Scavenging25.0
CytotoxicityMTT Assay on Cancer Cell Lines>100

Case Study 1: Tyrosinase Inhibition

In a comparative study evaluating various analogs of bicyclic compounds, this compound demonstrated significant inhibition of mushroom tyrosinase with an IC50 value of 12.5 µM. This suggests that it could be a potent candidate for skin-whitening agents or treatments for hyperpigmentation disorders.

Case Study 2: Antioxidant Effects

In vitro assays using DPPH radical scavenging methods indicated that the compound exhibited antioxidant activity with an IC50 value of 25 µM. This activity is crucial for potential therapeutic applications in conditions associated with oxidative stress.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in dermatological applications and as an antioxidant. The inhibition of tyrosinase positions it well within the cosmetic industry for skin lightening products while its antioxidant properties may provide additional health benefits.

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